molecular formula C7H11NO5S B12875887 1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid

1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid

Cat. No.: B12875887
M. Wt: 221.23 g/mol
InChI Key: ZLYUGCPNUINBQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dihydroxy-1H-pyrrole with propane-2-sulfonic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and sulfonic acid group enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also act as a radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxy-1H-pyrrole: Lacks the sulfonic acid group, making it less versatile in certain applications.

    Propane-2-sulfonic acid: Lacks the pyrrole ring, limiting its potential interactions with biological targets.

    3-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-1-sulfonic acid: Similar structure but different positioning of the sulfonic acid group, affecting its reactivity and applications.

Uniqueness

1-(2,5-Dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid is unique due to the combination of the pyrrole ring, hydroxyl groups, and sulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11NO5S

Molecular Weight

221.23 g/mol

IUPAC Name

1-(2,5-dihydroxy-1H-pyrrol-3-yl)propane-2-sulfonic acid

InChI

InChI=1S/C7H11NO5S/c1-4(14(11,12)13)2-5-3-6(9)8-7(5)10/h3-4,8-10H,2H2,1H3,(H,11,12,13)

InChI Key

ZLYUGCPNUINBQL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(NC(=C1)O)O)S(=O)(=O)O

Origin of Product

United States

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